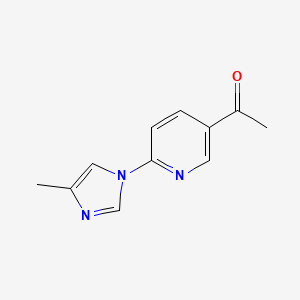

1-(6-(4-Methyl-1H-imidazol-1-yl)pyridin-3-yl)ethanone

Description

Chemical Identity and Nomenclature

This compound represents a complex heterocyclic compound characterized by its distinctive molecular architecture. The compound possesses the molecular formula C11H11N3O and exhibits a molecular weight of 201.22 grams per mole. The Chemical Abstracts Service has assigned multiple registry numbers to this compound, including 1249109-42-9 and 810662-41-0, reflecting variations in nomenclature and database entries. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, describing the compound as an ethanone derivative with specific substitution at the 6-position of pyridine by a 4-methylimidazol-1-yl group.

The compound's nomenclature reflects its complex structure through several accepted names in chemical databases. Alternative designations include "Ethanone, 1-[6-(4-methyl-1H-imidazol-1-yl)-3-pyridinyl]- (9CI)" and "1-[6-(4-METHYLIMIDAZOL-1-YL)PYRIDIN-3-YL]ETHANONE". These variations demonstrate the systematic approach to naming heterocyclic compounds containing multiple nitrogen-containing rings. The structural designation emphasizes the connectivity between the imidazole and pyridine rings, with the methyl substitution specifically located at the 4-position of the imidazole ring rather than alternative positions that would yield different compounds.

Database entries from various chemical suppliers and research institutions consistently report the molecular formula and weight, establishing the compound's chemical identity across multiple sources. The precise positioning of the methyl group on the imidazole ring distinguishes this compound from related structures such as 1-[6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl]ethan-1-one, which contains the methyl substitution at the 2-position of the imidazole ring. This positional specificity proves crucial for understanding structure-activity relationships in biological systems and synthetic applications.

Historical Context of Discovery

The synthetic development of this compound emerged from systematic investigations into imidazole-pyridine hybrid molecules for pharmaceutical applications. Historical synthetic procedures documented in patent literature demonstrate the compound's preparation through nucleophilic substitution reactions involving 1-(6-chloro-pyridin-3-yl)-ethanone and 4-methylimidazole under basic conditions. The reaction conditions typically employed potassium carbonate as a base in dimethyl sulfoxide solvent at elevated temperatures of 110 degrees Celsius for extended reaction periods of 22 hours, yielding the target compound in 67 percent yield.

The development of this synthetic methodology represents part of broader research efforts to create biologically active heterocyclic compounds. The specific synthetic route involves initial preparation of the chloropyridine precursor followed by substitution with the appropriate imidazole derivative. This approach reflects standard pharmaceutical chemistry practices where halogenated aromatic compounds serve as electrophilic partners for nucleophilic aromatic substitution reactions. The reaction conditions and yields reported suggest optimization efforts to maximize product formation while minimizing side reactions.

Documentation of the synthetic procedure includes detailed spectroscopic characterization using liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. The mass spectrometry data shows a molecular ion peak at m/z 202.2 corresponding to [M+1]+, confirming the expected molecular weight. Nuclear magnetic resonance analysis provides structural confirmation through characteristic chemical shifts for the various proton environments within the molecule. These analytical techniques established the compound's identity and purity, supporting its use in subsequent biological evaluations.

The patent literature context suggests that this compound was developed as part of broader medicinal chemistry programs targeting specific biological pathways. The systematic naming and characterization procedures reflect pharmaceutical industry standards for compound identification and quality control. The reported synthetic yield of 67 percent indicates a reasonably efficient preparation method suitable for multi-gram scale synthesis required for biological testing programs.

Significance in Heterocyclic Chemistry

This compound exemplifies the importance of heterocyclic compounds in modern pharmaceutical research and synthetic chemistry. Imidazole-containing compounds demonstrate remarkable versatility in biological systems, with documented activities including antimicrobial, anti-inflammatory, and anticancer properties. The combination of imidazole and pyridine rings in a single molecule creates opportunities for multiple pharmacological interactions through hydrogen bonding, pi-pi stacking, and coordination chemistry with biological targets.

Research into imidazo-pyridine hybrid molecules has revealed significant therapeutic potential across diverse medical applications. Recent investigations demonstrate that fifteen novel imidazole-pyridine-based molecules exhibit potent anticancer activity against lung and colon adenocarcinoma cell lines, with several compounds showing IC50 values below 30 micromolar. The glycogen synthase kinase-3 beta protein has emerged as a significant target for these compounds, with molecular docking studies revealing excellent binding affinity for the imidazole-pyridine framework. These findings position compounds like this compound as important scaffolds for drug development programs.

The structural features of this compound align with established privileged structures in medicinal chemistry. Imidazo[1,2-a]pyridine derivatives constitute recognized privileged structures with proven therapeutic value in treating cardiovascular conditions, neurological disorders, and infectious diseases. Commercial drugs such as Zolpidem, Olprinone, and Soraprazan demonstrate the clinical success of imidazole-pyridine frameworks, validating continued research into related structures. The specific substitution pattern in this compound provides opportunities for structure-activity relationship studies to optimize biological activity.

Contemporary research in heterocyclic chemistry emphasizes the development of compounds with improved pharmacokinetic properties and reduced toxicity profiles. The polar nature of imidazole-pyridine compounds typically enhances solubility and bioavailability, addressing common challenges in drug development. The presence of multiple nitrogen atoms provides opportunities for salt formation, potentially improving pharmaceutical formulation properties. Advanced synthetic methodologies continue to expand access to diverse imidazole-pyridine structures, enabling systematic exploration of structure-activity relationships.

Properties

IUPAC Name |

1-[6-(4-methylimidazol-1-yl)pyridin-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-8-6-14(7-13-8)11-4-3-10(5-12-11)9(2)15/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVFGYABFRPYER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=NC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10667507 | |

| Record name | 1-[6-(4-Methyl-1H-imidazol-1-yl)pyridin-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10667507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

810662-41-0 | |

| Record name | 1-[6-(4-Methyl-1H-imidazol-1-yl)pyridin-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10667507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(6-(4-Methyl-1H-imidazol-1-yl)pyridin-3-yl)ethanone is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H13N3O

- Molecular Weight : 231.25 g/mol

- CAS Number : 1242313-72-9

Antimicrobial Properties

Recent studies have highlighted the compound's effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate the potency of the compound against specific pathogens.

| Bacterial Strain | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Antistaphylococcal |

| Enterococcus faecalis | 62.5 - 125 | Antienterococcal |

| Escherichia coli | 5 - 10 | Antimicrobial |

| Pseudomonas aeruginosa | 2.5 | Comparable to linezolid |

The compound exhibits bactericidal action through inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, which are critical for bacterial growth and replication .

The mechanism by which this compound exerts its effects involves multiple pathways:

- Inhibition of Protein Synthesis : The compound interferes with ribosomal function, leading to reduced protein production essential for bacterial survival.

- Disruption of Nucleic Acid Synthesis : It inhibits enzymes involved in nucleic acid synthesis, further compromising bacterial replication and survival .

Case Studies

Several studies have documented the biological activity of this compound within broader research contexts:

- Study on Biofilm Formation : A study demonstrated that the compound significantly inhibited biofilm formation in Staphylococcus aureus, with a Biofilm Inhibition Concentration (BIC) ranging from 62.216 to 124.432 μg/mL, showcasing its potential as an anti-biofilm agent .

- Comparative Efficacy Study : In a comparative study against standard antibiotics such as ciprofloxacin and linezolid, the compound exhibited comparable or superior efficacy against certain strains, particularly in biofilm-related infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Key Comparative Insights

In contrast, 1-(4-(4-methylimidazol-1-yl)phenyl)ethanone replaces pyridine with benzene, reducing nitrogen content and possibly altering electronic properties (e.g., lower basicity). 1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone features a fused imidazo-pyridine system, which may enhance planarity and rigidity compared to the non-fused pyridine-imidazole linkage in the target compound.

The target compound lacks such groups, suggesting higher reactivity at the acetyl or imidazole sites. Halogenation: The chlorine atom in 1-(6-chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethanone may improve lipophilicity and influence binding in biological systems, a feature absent in the target compound.

Physicochemical Implications: The target compound’s molecular weight (201.23 g/mol) is lower than analogs like the nitro-benzimidazole derivative (281.27 g/mol) , which may enhance its bioavailability. The dimethylimidazopyridine analog has a fused ring system, likely increasing melting point and reducing solubility compared to the target compound’s non-fused structure.

Potential Applications: While direct biological data for the target compound are lacking, structurally related compounds (e.g., imidazole-pyridine hybrids) have been investigated as kinase inhibitors or antiviral agents . For example, imidazole-containing compounds in showed binding to SARS-CoV-2 targets , suggesting the target compound could be explored for similar applications.

Preparation Methods

Nucleophilic Substitution on Halogenated Pyridine

A common approach involves starting from a halogenated pyridine derivative (e.g., 6-halopyridin-3-yl ethanone) and performing nucleophilic substitution with 4-methylimidazole:

-

- React 6-halopyridin-3-yl ethanone with 4-methylimidazole in a suitable polar aprotic solvent (e.g., DMF or DMSO).

- Use a base such as potassium carbonate or sodium hydride to deprotonate the imidazole, enhancing nucleophilicity.

- Stir the mixture at elevated temperature (e.g., 80–110 °C) under inert atmosphere to promote substitution.

- After completion, workup involves aqueous extraction, drying, and purification by chromatography.

-

- This method exploits the nucleophilicity of the imidazole nitrogen to displace the halogen.

- Yields can be moderate to good depending on the halogen leaving group and reaction conditions.

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)

An alternative and more efficient method uses palladium-catalyzed amination:

-

- Combine 6-halopyridin-3-yl ethanone with 4-methylimidazole in the presence of a palladium catalyst such as Pd2(dba)3.

- Employ a bidentate ligand like XantPhos to stabilize the catalyst.

- Use a strong base such as t-BuONa in toluene or dioxane.

- Heat the reaction mixture at 90–110 °C under nitrogen for 12 hours.

- Purify the product by preparative HPLC or silica gel chromatography.

-

- High selectivity and yields.

- Mild reaction conditions compared to nucleophilic substitution.

- Applicable to a broad range of substrates.

Direct Acylation of 6-(4-Methyl-1H-imidazol-1-yl)pyridin-3-yl Derivative

If the pyridine ring bearing the 4-methylimidazole is already formed, the ethanone group can be introduced by acylation:

-

- Use Friedel-Crafts acylation or other electrophilic substitution methods with acetyl chloride or acetic anhydride.

- Catalyze with Lewis acids like AlCl3 at low temperatures.

- Control reaction time to avoid polyacylation.

- Workup involves quenching with water, extraction, and purification.

-

- Pyridine rings are less reactive to electrophilic substitution; thus, direct acylation may require activation or alternative strategies.

Experimental Data Table for Preparation Conditions

| Method | Starting Materials | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Nucleophilic Substitution | 6-halopyridin-3-yl ethanone + 4-methylimidazole | K2CO3 or NaH | DMF/DMSO | 80–110 | 12 | 50–75 | Moderate yields, requires strong base |

| Pd-Catalyzed Cross-Coupling | 6-halopyridin-3-yl ethanone + 4-methylimidazole | Pd2(dba)3, XantPhos, t-BuONa | Toluene/Dioxane | 90–110 | 12 | 70–85 | High selectivity, milder conditions |

| Friedel-Crafts Acylation | 6-(4-Methyl-1H-imidazol-1-yl)pyridine | AlCl3 | CH2Cl2 or CS2Cl2 | 0–25 | 2–6 | 40–60 | Pyridine ring less reactive, moderate yield |

Q & A

Q. Basic

- HPLC : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is effective for purity assessment. Mobile phases often include acetonitrile/water gradients .

- FTIR : Key functional groups (e.g., ketone C=O stretch ~1700 cm⁻¹, imidazole C=N stretch ~1600 cm⁻¹) can confirm structural integrity .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) using ESI+ mode provides accurate molecular weight confirmation (e.g., [M+H]⁺ for C₁₁H₁₂N₂O: calculated 201.1022) .

What are the key stability considerations and decomposition products under various conditions?

Basic

The compound is sensitive to prolonged exposure to moisture and light. Thermal decomposition (above 200°C) generates hazardous products such as carbon oxides, nitrogen oxides, and hydrogen fluoride . Storage recommendations include inert atmospheres (argon), desiccated environments, and amber glassware. Stability studies using accelerated degradation conditions (e.g., 40°C/75% RH) coupled with HPLC monitoring are advised to assess shelf life .

How can computational chemistry (e.g., DFT) predict electronic properties and reactivity?

Advanced

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can model electronic properties. Key analyses include:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps to predict reactivity toward electrophiles/nucleophiles.

- Electrostatic Potential (ESP) Maps : Identify regions of electron density for hydrogen bonding or π-π stacking .

- Solvent Effects : PCM models simulate solvation effects on reaction pathways, aiding in solvent selection for synthesis .

What strategies resolve contradictions in biological activity data across studies?

Advanced

Discrepancies may arise from differences in assay conditions or impurity profiles. Methodological steps include:

- Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times).

- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., deacetylated derivatives) that may interfere with activity .

- Structural Analog Comparison : Cross-reference activities of analogs like 1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone, which shares structural motifs but differs in substituent placement .

How do structural modifications influence bioactivity in related compounds?

Q. Advanced

- Imidazole Substituents : Adding methyl groups (as in 4-methylimidazole) enhances lipophilicity, potentially improving membrane permeability. Conversely, bulkier groups may sterically hinder target binding .

- Pyridine Modifications : Fluorination at the pyridine ring (e.g., 6-fluoro derivatives) can alter electronic properties and hydrogen-bonding capacity, affecting enzyme inhibition profiles .

- Ketone Functionalization : Converting the ethanone to a thioether or oxime can modulate reactivity and metabolic stability .

What experimental design considerations are critical for SAR studies of this compound?

Q. Advanced

- Library Design : Use diversity-oriented synthesis to explore substituent effects on both imidazole and pyridine rings. For example, introduce halogens, alkyl chains, or electron-withdrawing groups .

- Binding Assays : Pair computational docking (e.g., AutoDock Vina) with SPR (Surface Plasmon Resonance) to validate target interactions.

- Data Normalization : Account for batch-to-batch variability by including internal controls (e.g., reference inhibitors) in enzymatic assays .

How do crystallographic studies inform the compound’s interaction with biological targets?

Advanced

Single-crystal X-ray diffraction reveals key structural motifs. For example, the compound’s imidazole and pyridine rings may form a near-planar conformation, facilitating π-π stacking with aromatic residues in enzyme active sites. Hydrogen-bonding interactions (e.g., C-H···O) observed in dimeric crystal structures can guide the design of derivatives with enhanced binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.